Butanedioic acid;2-[4-[3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]-1,1,2,2-tetradeuterioethanol
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Overview
Description
Butanedioic acid;2-[4-[3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]-1,1,2,2-tetradeuterioethanol is a complex organic compound with a unique structure that combines elements of butanedioic acid, piperazine, and thioxanthene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid;2-[4-[3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]-1,1,2,2-tetradeuterioethanol involves multiple steps, starting with the preparation of the thioxanthene derivative. The key steps include:
Formation of the thioxanthene core: This is typically achieved through the cyclization of appropriate precursors under acidic conditions.
Introduction of the chlorothioxanthene moiety: Chlorination reactions are employed to introduce the chlorine atom at the desired position.
Attachment of the piperazine ring: This involves nucleophilic substitution reactions where the piperazine ring is introduced.
Deuteration: The final step involves the incorporation of deuterium atoms, which can be achieved through catalytic exchange reactions using deuterium gas.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid;2-[4-[3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]-1,1,2,2-tetradeuterioethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxanthene moiety to its dihydro form.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the chlorothioxanthene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dihydro derivatives.
Scientific Research Applications
Butanedioic acid;2-[4-[3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]-1,1,2,2-tetradeuterioethanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving receptor binding and signal transduction.
Industry: It may be used in the production of specialty chemicals or as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of Butanedioic acid;2-[4-[3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]-1,1,2,2-tetradeuterioethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Succinic acid:
Chlorothioxanthene derivatives: Compounds with similar thioxanthene structures but different substituents.
Piperazine derivatives: Compounds containing the piperazine ring but with different functional groups.
Uniqueness
Butanedioic acid;2-[4-[3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]-1,1,2,2-tetradeuterioethanol is unique due to its combination of deuterated ethanol, piperazine, and chlorothioxanthene moieties. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C26H31ClN2O5S |
---|---|
Molecular Weight |
523.1 g/mol |
IUPAC Name |
butanedioic acid;2-[4-[3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]-1,1,2,2-tetradeuterioethanol |
InChI |
InChI=1S/C22H25ClN2OS.C4H6O4/c23-17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)27-22)5-3-9-24-10-12-25(13-11-24)14-15-26;5-3(6)1-2-4(7)8/h1-2,4-8,16,26H,3,9-15H2;1-2H2,(H,5,6)(H,7,8)/i14D2,15D2; |
InChI Key |
KUEAHHOXAMWWOW-AKJKYJKUSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)N1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.C(CC(=O)O)C(=O)O |
Canonical SMILES |
C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO.C(CC(=O)O)C(=O)O |
Origin of Product |
United States |
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